molecular formula C19H12N6O6 B2734689 9-(benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898447-29-5

9-(benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No. B2734689
CAS RN: 898447-29-5
M. Wt: 420.341
InChI Key: YHCRPUQZAAVSGI-UHFFFAOYSA-N
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Description

The compound “9-(benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide” is a complex organic molecule. The benzo[d][1,3]dioxol-5-yl moiety is a common feature in many biologically active compounds . It’s often used in the modification of natural compounds to increase their biological activity .


Synthesis Analysis

The synthesis of compounds bearing the benzo[d][1,3]dioxol-5-yl moiety often involves the N-functionalization of the amino group of a precursor compound . For example, in the synthesis of daunorubicin derivatives, the daunosamine amino group was N-functionalized to introduce the benzo[d][1,3]dioxol-5-yl moiety .


Molecular Structure Analysis

The molecular structure of “9-(benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide” is complex and contains several functional groups. The benzo[d][1,3]dioxol-5-yl moiety is a key structural feature .


Chemical Reactions Analysis

The chemical reactions involving “9-(benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide” are likely to be complex due to the presence of multiple functional groups. The benzo[d][1,3]dioxol-5-yl moiety can undergo various reactions depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “9-(benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide” would depend on its molecular structure. The presence of the benzo[d][1,3]dioxol-5-yl moiety is likely to influence these properties .

Scientific Research Applications

Synthesis and Biological Activity

The synthesis of novel compounds involving the benzo[d][1,3]dioxol moiety has been a subject of extensive research due to their potential biological activities. One study focused on the synthesis and characterization of antimicrobial agents, employing a complex synthetic route that highlights the versatility of these compounds in creating targeted biological effects. This work provides a foundation for further exploration of related compounds in various scientific applications, including their potential use in antimicrobial treatments (Talupur, Satheesh, & Chandrasekhar, 2021).

Another significant area of application is in the development of antituberculosis drugs. Researchers have synthesized purine derivatives showing promise against Mycobacterium tuberculosis. Their work emphasizes the role of specific substituents in enhancing the biological activity of these compounds, suggesting the potential of such molecules in addressing drug-resistant bacterial infections (Bakkestuen, Gundersen, & Utenova, 2005).

Antioxidant Properties

The antioxidant activity of related compounds has also been explored, with some derivatives showing potent antioxidant effects. This highlights their potential in developing therapies aimed at oxidative stress-related diseases (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019). The synthesis of these compounds involves intricate chemical reactions, underscoring the scientific interest in exploring their applications further.

Antidiabetic Screening

The potential of purine derivatives in treating diabetes has been examined through in vitro antidiabetic screenings. The synthesis of N-substituted dihydropyrimidine derivatives and their evaluation for antidiabetic activity highlight the ongoing efforts to discover new therapeutic agents for managing diabetes (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).

Plant Growth Regulation

Research has also ventured into the agricultural domain, where purine derivatives have been studied for their potential in regulating plant growth. This opens up avenues for developing novel agrochemicals aimed at enhancing crop productivity in a sustainable manner (El-Bayouki, Basyouni, & Tohamy, 2013).

Mechanism of Action

The mechanism of action of “9-(benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide” is likely to be complex and dependent on the biological system in which it is used. The introduction of the benzo[d][1,3]dioxol-5-yl moiety into a compound can lead to a considerable increase in biological activity or a change in the biological target .

Safety and Hazards

The safety and hazards associated with “9-(benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide” would depend on its physical and chemical properties, as well as its biological activity. It’s important to handle such compounds with care and appropriate safety measures .

Future Directions

The future directions for research on “9-(benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide” could include further exploration of its biological activity and potential applications. The modification of this compound to introduce different functional and pharmacophore groups could also be a fruitful area of research .

properties

IUPAC Name

9-(1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N6O6/c20-16(26)14-15-18(23-17(21-14)9-1-3-10(4-2-9)25(28)29)24(19(27)22-15)11-5-6-12-13(7-11)31-8-30-12/h1-7H,8H2,(H2,20,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCRPUQZAAVSGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C4=NC(=NC(=C4NC3=O)C(=O)N)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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